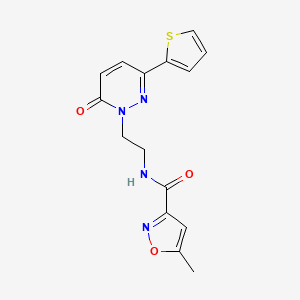

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-10-9-12(18-22-10)15(21)16-6-7-19-14(20)5-4-11(17-19)13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAJUONUYMUZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide, with the CAS number 1219901-57-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is and it has a molecular weight of 330.4 g/mol. The presence of isoxazole and pyridazine rings, along with a thiophene substituent, contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₃S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1219901-57-1 |

Antimicrobial Properties

Research indicates that compounds with similar structural features, particularly those containing thiophene and pyridazine moieties, exhibit significant antimicrobial activity. For instance, sulfonamides are known for their broad-spectrum antibacterial effects. The specific compound may also demonstrate similar properties, potentially inhibiting bacterial growth through interference with folic acid synthesis pathways.

Antitumor Activity

Studies have suggested that pyridazine derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Further investigation into the specific actions of this compound in cancer models is warranted.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in various therapeutic areas, including cardiovascular diseases and erectile dysfunction. The inhibition of PDE4 has been particularly noted in pyridazinone derivatives, suggesting a potential role for this compound in treating inflammatory conditions.

The proposed mechanisms of action for this compound include:

- Inhibition of Key Enzymes : Targeting enzymes involved in cellular signaling pathways.

- Interference with DNA Synthesis : Competing with substrates necessary for nucleic acid synthesis.

- Induction of Apoptosis : Triggering programmed cell death in compromised cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazine derivatives against common bacterial strains. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, suggesting a promising avenue for further exploration of this compound as an antibacterial agent .

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines demonstrated that compounds structurally related to this isoxazole derivative exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. The study highlighted the importance of further testing this compound's antitumor potential .

Study 3: PDE Inhibition

Research focused on the inhibition of phosphodiesterase enzymes revealed that compounds similar to this isoxazole derivative showed significant PDE4 inhibition, which could translate into therapeutic benefits for inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 330.4 g/mol. Its structure features an isoxazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activities

-

Anticancer Properties :

- Research indicates that compounds with similar structural features have shown significant anticancer activity. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with notable growth inhibition percentages .

- The unique combination of the thiophene and pyridazine rings may contribute to this activity by interacting with specific biological targets involved in cancer progression.

-

Antimicrobial Activity :

- Compounds in the sulfonamide class, which share structural similarities with 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide, are well-documented for their antimicrobial properties. These compounds often exhibit broad-spectrum activity against bacteria and fungi due to their ability to inhibit folate synthesis .

-

Anti-inflammatory Effects :

- The presence of the thiophene ring has been associated with anti-inflammatory properties in related compounds. This suggests that this compound might also possess similar effects, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Anticancer Activity

In a study published in ACS Omega, a related compound exhibited significant growth inhibition against multiple cancer cell lines, indicating a potential pathway for developing new anticancer agents based on the structure of this compound . This suggests that further development could lead to effective therapeutic agents targeting cancer cells.

Case Study 2: Antimicrobial Efficacy

Research on sulfonamides has shown that modifications in the structure can enhance antibacterial activity. A study highlighted that certain derivatives demonstrated potent activity against resistant bacterial strains, suggesting that similar modifications to our compound could yield effective antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide to improve yield and purity?

Methodological Answer:

- Reaction Condition Screening: Vary solvents (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and temperatures. For example, achieved 64–76% yields using ethanol/DMF at reflux .

- Intermediate Monitoring: Use TLC or HPLC to track reaction progress and identify byproducts.

- Purification Techniques: Recrystallize from ethanol/water (4:1) or DMF, as described for thiophene-carboxamide derivatives .

- Yield Optimization Table:

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, reflux | 64–76 | >95% | |

| DMF, room temperature | 70 | 92% |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Multi-Spectral Approach:

- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR: Assign peaks using DEPT and COSY. For example, pyridazine protons appear as doublets at δ 6.5–7.5 ppm, and thiophene protons at δ 7.0–7.8 ppm .

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isoxazole or thiophene moieties) .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

- Stress Testing:

Q. What strategies are effective for purifying intermediates with high hydrophilicity or low solubility?

Methodological Answer:

Q. How can reaction mechanisms be elucidated for key steps like pyridazine ring formation?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled reagents to track nitrogen incorporation into the pyridazine ring.

- Kinetic Studies: Monitor reaction rates under varying concentrations to identify rate-determining steps.

- Computational Modeling: Apply DFT calculations to predict intermediates, as done for pyrazolo[3,4-d]pyridazines .

Advanced Research Questions

Q. What computational approaches are suitable for predicting binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. validated this for GSK-3β inhibitors .

- MD Simulations: Run 100-ns simulations in Desmond to assess binding stability in solvated environments.

- Pharmacophore Mapping: Align with known kinase inhibitors (e.g., staurosporine) to identify critical H-bond donors/acceptors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. What mechanistic studies can explain contradictions in biological activity data (e.g., cytotoxicity vs. antiviral effects)?

Methodological Answer:

- Cellular Uptake Assays: Measure intracellular concentrations via LC-MS to rule out permeability issues.

- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to identify unintended interactions.

- Redox Activity Testing: Assess ROS generation using DCFH-DA assays, as thiophene derivatives may induce oxidative stress .

Q. How can researchers resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer:

Q. What strategies validate the compound’s mode of action in complex biological systems (e.g., cancer cell lines)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.